Ethanone, 1-(2-pyridinyl)-, oxime
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(2-pyridinyl)-, oxime typically involves the reaction of 2-acetylpyridine with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NO} + \text{NH}_2\text{OH} \cdot \text{HCl} \rightarrow \text{C}_7\text{H}_8\text{N}_2\text{O} + \text{H}_2\text{O} + \text{HCl} ]
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitriles or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in nucleophilic substitution reactions, where the oxime group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitriles or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethanone, 1-(2-pyridinyl)-, oxime has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the synthesis of various fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(2-pyridinyl)-, oxime involves its interaction with specific molecular targets, such as enzymes or receptors. The oxime group can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecule. The exact pathways depend on the specific application and target.
Comparison with Similar Compounds
2-Acetylpyridine: The parent compound, differing by the presence of a carbonyl group instead of an oxime group.
2-Pyridyl methyl ketone: Another derivative of pyridine with a similar structure but different functional groups.
2-Acetopyridine: Similar to 2-acetylpyridine but with variations in the substituents on the pyridine ring.
Uniqueness: Ethanone, 1-(2-pyridinyl)-, oxime is unique due to the presence of the oxime group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This uniqueness makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
(NE)-N-(1-pyridin-2-ylethylidene)hydroxylamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-6(9-10)7-4-2-3-5-8-7/h2-5,10H,1H3/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZORVGMRQRIMY-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=CC=CC=N1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1758-54-9 | |
Record name | Ethanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403813 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, oxime | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=239998 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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